molecular formula C10H6N2O2 B12858127 2-Acetylbenzo[d]oxazole-5-carbonitrile

2-Acetylbenzo[d]oxazole-5-carbonitrile

Cat. No.: B12858127
M. Wt: 186.17 g/mol
InChI Key: STONOECYOVHZBT-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-5-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an acetyl group at position 2 and a nitrile group at position 3. The benzo[d]oxazole scaffold is notable for its electron-deficient aromatic system, which is further polarized by the electron-withdrawing nitrile and acetyl groups. These substituents enhance the compound’s reactivity in nucleophilic and electrophilic reactions, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3

InChI Key

STONOECYOVHZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Acylation: 2-fluoro-5-cyanoaniline is reacted with acetyl chloride or benzoyl chloride in the presence of triethylamine in dichloromethane at room temperature to reflux, yielding acetanilide or benzanilide derivatives in 50–86% yield.
  • Cyclization: Heating the acetanilide or benzanilide with a strong base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (around 90 °C) induces N-deprotonation and intramolecular O-SNAr cyclization, displacing the fluorine atom and forming the benzo[d]oxazole ring.

Mechanism

  • The amide nitrogen is deprotonated to form an anion.
  • The anionic oxygen attacks the aromatic carbon bearing the fluorine substituent, forming a Meisenheimer complex.
  • Loss of fluoride ion restores aromaticity, yielding the benzo[d]oxazole.

Yields and Observations

  • Benzanilides generally give higher yields than acetanilides.
  • The reaction is clean, requiring no metal catalysts or additives.
  • The presence of electron-withdrawing groups like cyano at the 5-position facilitates cyclization.
Step Reagents/Conditions Yield (%) Notes
Acylation Acetyl chloride, triethylamine, DCM, RT to reflux 50–86 Slight excess aniline prevents double acylation
Cyclization K2CO3, DMF, 90 °C High (varies) Clean reaction, no side products

Data adapted from a comprehensive study on benzo[d]oxazole synthesis via N-deprotonation–O-SNAr cyclization.

Preparation via Cyclization of Propargylamide Intermediates

Another approach involves the synthesis of propargylamide intermediates followed by cyclization to form the oxazole ring.

Synthetic Sequence

  • Formation of propargylamide: Diethyl α-acetoxy-α-(substituted benzoylamino)malonate derivatives are reacted with butyllithium at low temperature (−78 °C) to generate propargylamide intermediates.
  • Cyclization: Treatment of these intermediates with ammonium acetate or lithium tert-butoxide promotes ring closure via 5-exo-dig cyclization, forming the benzo[d]oxazole ring with the acetyl group at the 2-position.

Reaction Conditions and Yields

  • Using lithium tert-butoxide improves yields (up to 66%) compared to potassium tert-butoxide.
  • Ammonium acetate acts as both acid and base, facilitating ring closure with yields up to 92% when used in excess and with extended reaction times.
  • The reaction requires a proton source (e.g., water or acetic acid) for successful cyclization.

Mechanistic Insights

  • The amide oxygen attacks the ethynyl group intramolecularly, forming a cyclic intermediate.
  • Hydrolysis and decarboxylation steps lead to aromatization and formation of the oxazole ring.
  • Protonation steps are crucial for the final product formation.
Step Reagents/Conditions Yield (%) Notes
Propargylamide formation Butyllithium, THF, −78 °C ~78 Low temperature to control reactivity
Cyclization Ammonium acetate, heat, extended time Up to 92 Proton source necessary, dual acid-base role

Data summarized from detailed experimental procedures and mechanistic studies on oxazole ring formation.

Comparative Analysis of Methods

Feature N-Deprotonation–O-SNAr Cyclization Propargylamide Cyclization
Starting materials 2-Fluoro-5-cyanoanilines Diethyl α-acetoxy-α-(benzoylamino)malonates
Key reagents Base (K2CO3), DMF Butyllithium, ammonium acetate or lithium tert-butoxide
Reaction temperature Moderate to high (90 °C) Low (−78 °C) for intermediate; moderate for cyclization
Yield range Moderate to high (50–86%) Moderate to high (66–92%)
Mechanistic pathway Intramolecular nucleophilic aromatic substitution 5-exo-dig cyclization of alkynyl amide
Advantages Metal-free, clean reaction High yields, versatile substituent tolerance
Limitations Requires fluorinated precursors Sensitive to proton source and reaction conditions

Summary of Research Findings

  • The N-deprotonation–O-SNAr cyclization method is efficient for synthesizing benzo[d]oxazoles with cyano substitution at the 5-position, providing a clean and catalyst-free route with good atom economy.
  • The propargylamide cyclization approach offers a flexible route to 2-acetyl-substituted benzo[d]oxazoles, with reaction conditions tunable to optimize yields and selectivity.
  • Both methods require careful control of reaction conditions, particularly temperature and proton source, to maximize yield and purity.
  • The choice of method depends on the availability of starting materials and desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide spectrum of receptors and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects. The acetyl and nitrile groups further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Acetyl vs. Ethylamino: The acetyl group (electron-withdrawing) reduces electron density at position 2 compared to the electron-donating ethylamino group, affecting reactivity in coupling reactions .
  • Heteroatom Influence : Replacing oxazole’s oxygen with sulfur (e.g., benzo[b]thiophene derivatives) increases hydrophobicity and alters absorption spectra .

Physical and Spectral Properties

  • Melting Points: 2-(Ethylamino)benzo[d]oxazole-5-carbonitrile: 143–145°C . 2-Acetylbenzo[b]thiophene: Not reported, but similar derivatives (e.g., 2-acetylbenzo[b]furan) exhibit lower melting points due to reduced crystallinity .
  • Spectroscopic Data: IR: Nitrile stretch at ~2226 cm⁻¹ and acetyl carbonyl at ~1689 cm⁻¹ (shifts slightly in oxazole vs. thiophene systems) . ¹H NMR: Acetyl protons resonate at δ ~2.6–2.8 ppm, distinct from ethylamino protons (δ ~3.5–3.6 ppm) .

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